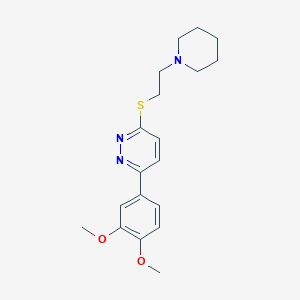

3-(3,4-Dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine, also known as ML352, is a pyridazine derivative that has attracted significant research attention in recent years. It is a potent inhibitor of Leishmania major, a parasitic protozoan that causes leishmaniasis, a neglected tropical disease that affects millions of people worldwide.

Applications De Recherche Scientifique

Supramolecular Complexes and Crystal Engineering

One study applied crystal engineering principles to prepare organic co-crystals and salts of sulfadiazine and pyridines, demonstrating the potential of pyridine derivatives in disrupting hydrogen-bonded structures within drug crystals, thus providing access to both co-crystals and salts. This research illustrates the utility of pyridazine derivatives in designing materials with specific crystallographic properties, potentially useful in pharmaceutical development and material science (Elacqua et al., 2013).

Water Oxidation and Catalysis

Another study synthesized a series of Ru complexes for water oxidation, using bridging ligands related to pyridazine. This demonstrates the application of such compounds in catalysis, particularly in processes relevant to renewable energy sources like water splitting to produce oxygen (Zong & Thummel, 2005).

Antimicrobial Activity

Research on pyrano[2,3-c]pyridazine derivatives synthesized using piperidine as the organocatalyst revealed significant antimicrobial activity. This highlights the potential of pyridazine derivatives in developing new antibacterial and antifungal agents, which could be crucial in addressing the growing issue of antibiotic resistance (Kandile & Zaky, 2015).

Synthesis and Antihypertensive Activity

The synthesis and evaluation of trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols for antihypertensive activity provide an example of how pyridazine and piperidine derivatives can contribute to the development of new therapeutic agents. This research underscores the importance of heterocyclic compounds in medicinal chemistry and drug development (Evans et al., 1983).

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-23-17-8-6-15(14-18(17)24-2)16-7-9-19(21-20-16)25-13-12-22-10-4-3-5-11-22/h6-9,14H,3-5,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKYAYAABMDKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2695697.png)

![3-methyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695702.png)

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)

![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)

![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)